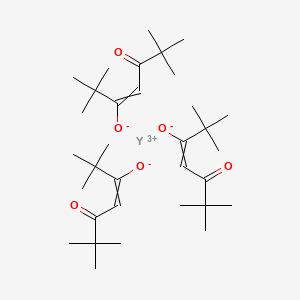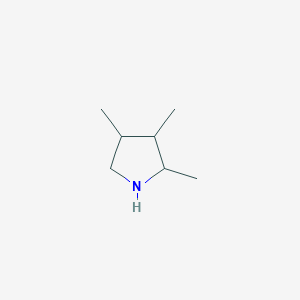
2,3,4-Trimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trimethylpyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with three methyl groups attached at the 2nd, 3rd, and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3,4-trimethylbutanal with ammonia or primary amines under acidic conditions to form the pyrrolidine ring. Another approach involves the reduction of 2,3,4-trimethylpyrrole using hydrogenation catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor compounds are subjected to high pressure and temperature in the presence of metal catalysts such as palladium or platinum. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the pyrrolidine ring can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; performed under an inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), electrophiles; reactions often require a catalyst or specific reaction conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Halogenated or other substituted pyrrolidine derivatives.
Scientific Research Applications
2,3,4-Trimethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3,4-Trimethylpyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler analog without the methyl substitutions.
2,3,5-Trimethylpyrrolidine: Another methyl-substituted pyrrolidine with a different substitution pattern.
Pyrrole: An aromatic analog with different electronic properties.
Uniqueness: The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2,3,4-trimethylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-5-4-8-7(3)6(5)2/h5-8H,4H2,1-3H3 |
InChI Key |
YFZJBYQBYKUDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


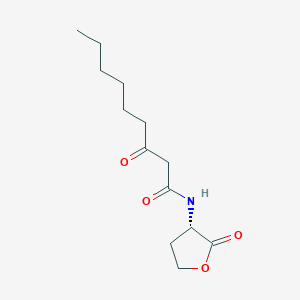
![(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12436361.png)
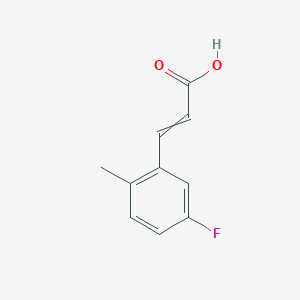
![1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12436368.png)
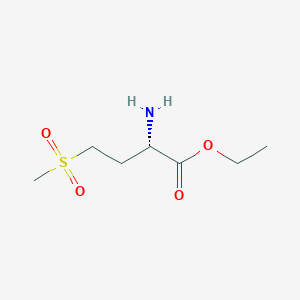
![N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide; Pregnane, benzamide deriv.; (+)-Axillaridine A](/img/structure/B12436377.png)
![{[2-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B12436378.png)
![4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole](/img/structure/B12436384.png)

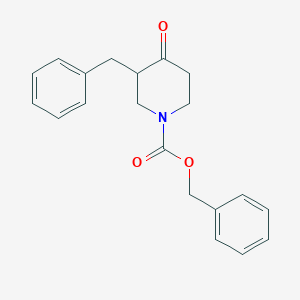
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B12436420.png)
![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)
![2-[(5-Bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B12436423.png)
